molecular formula C9H10OS B169842 o-(Methylthio)acetophenone CAS No. 1441-97-0

o-(Methylthio)acetophenone

Cat. No. B169842
CAS RN: 1441-97-0
M. Wt: 166.24 g/mol
InChI Key: BWAPAQBFRRLPCG-UHFFFAOYSA-N
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Description

O-(Methylthio)acetophenone, also known as 4-(Methylthio)acetophenone or 4-MTAP, is a sulfur-containing organic building block . It is a key intermediate in drug synthesis .


Synthesis Analysis

Acetophenone, the parent compound of o-(Methylthio)acetophenone, has been utilized in the synthesis of many heterocyclic compounds . It is commercially available and is an ideal synthon for multicomponent reactions, including three- and four-component reactions .


Molecular Structure Analysis

The molecular formula of o-(Methylthio)acetophenone is C9H10OS . Its molecular weight is 166.24 g/mol . The IUPAC name is 1-(4-methylsulfanylphenyl)ethanone .


Chemical Reactions Analysis

Acetophenone, the parent compound of o-(Methylthio)acetophenone, has been applied in the structure of different types of heterocyclic frameworks . A range of heterocyclic compounds from acetophenone involving five-, six-, seven-membered rings through three-, four-component reactions, are presented .

Scientific Research Applications

Green Synthesis Processes

o-(Methylthio)acetophenone plays a crucial role in the development of green synthesis processes. For instance, it is used in the Friedel–Crafts acylation of thioanisole to produce 4-(methylthio)acetophenone, which is a drug intermediate for the synthesis of Vioxx (Rofecoxib), a selective COX-2 inhibitor. Research has focused on replacing corrosive and polluting acid catalysts with environmentally friendly heterogeneous catalysts, such as Amberlyst-15, a cation exchange resin, to mitigate pollution problems related to catalyst disposal and acidic effluent treatment (Yadav & Bhagat, 2005).

Insecticidal Activities

Novel oxime ether pyrethroids synthesized from 2-methylthio-3'/4'-substituted acetophenone oxime O-ethers have shown notable insecticidal activity against Homopteran and Lepidopteran pests. This demonstrates o-(Methylthio)acetophenone derivatives as promising candidates for developing commercial insecticides (Liu et al., 2005).

Spectroscopic and Theoretical Studies

Spectroscopic and theoretical studies of some p-substituted α-methylthio-α-diethoxyphosphorylacetophenones have contributed to the understanding of their structural properties and the interactions stabilizing their conformations. These studies provide valuable insights into the design and synthesis of novel compounds with targeted properties (Reis et al., 2006).

Synthesis of Heterocyclic Compounds

Research has also explored the synthesis of o-methylthio and o-methylselenobenzoic acids, leading to the derivation of benzaldehydes, benzophenones, and acetophenones. These compounds serve as precursors for the synthesis of thio-1 and seleno-1 coumarins and other heterocyclic compounds, demonstrating the versatility of o-(Methylthio)acetophenone derivatives in organic synthesis (Ruwet & Renson, 2010).

Liquid Phase Acetylation

The liquid phase acetylation of thioanisole with acetic anhydride to produce p-(methylthio)acetophenone (4-MTAP) using H-beta catalyst highlights another significant application. This process emphasizes the role of solid acid catalysts in achieving high product selectivity and conversion efficiency, contributing to the development of more sustainable and efficient chemical processes (Sawant & Halligudi, 2004).

properties

IUPAC Name

1-(2-methylsulfanylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c1-7(10)8-5-3-4-6-9(8)11-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAPAQBFRRLPCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447167
Record name 1-[2-(Methylsulfanyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Methylthio)phenyl)ethanone

CAS RN

1441-97-0
Record name 1-[2-(Methylsulfanyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(methylsulfanyl)phenyl]ethan-1-one
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